Cas no 15822-77-2 (1-(2-nitrophenyl)piperidine)
1-(2-nitrophenyl)piperidine structure
Product Name:1-(2-nitrophenyl)piperidine
CAS-nummer:15822-77-2
MF:C11H14N2O2
MW:206.241062641144
MDL:MFCD00023653
CID:87612
PubChem ID:225457
Update Time:2025-04-18
1-(2-nitrophenyl)piperidine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(2-nitrophenyl)piperidine
- nitrophenyl piperidine
- Z31192680
- (2-AMINOETHYL)DITHIOCARBAMICACID
- CS-0207144
- 1-(2-Nitrophenyl)piperidine #
- Oprea1_507096
- CCG-6806
- InChI=1/C11H14N2O2/c14-13(15)11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2
- 1-(O-Nitrophenyl)piperidine
- MFCD00023653
- Cambridge id 5345369
- FT-0605558
- AKOS001044797
- WDAUAKBDZSYXEM-UHFFFAOYSA-
- SB43235
- 15822-77-2
- Maybridge1_000639
- BIM-0018660.P001
- CBMicro_018648
- A809909
- AE-641/00370003
- DTXSID70279968
- F1037-0066
- HMS543F01
- SCHEMBL3292356
- SR-01000512181-1
- NSC-14848
- NSC14848
- Piperidine, 1-(2-nitrophenyl)-
- SR-01000512181
- STK701256
- DB-025473
-
- MDL: MFCD00023653
- Inchi: 1S/C11H14N2O2/c14-13(15)11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2
- InChI-sleutel: WDAUAKBDZSYXEM-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=CC=CC=1N1CCCCC1)=O
Berekende eigenschappen
- Exacte massa: 206.10600
- Monoisotopische massa: 206.106
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 221
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 2.7
- Topologisch pooloppervlak: 49.1A^2
Experimentele eigenschappen
- Kleur/vorm: 未确定
- Dichtheid: 1.188
- Smeltpunt: 77-79
- Kookpunt: 337.7 °C at 760 mmHg
- Vlampunt: 158 °C
- Brekindex: 1.578
- PSA: 49.06000
- LogboekP: 3.17330
- Oplosbaarheid: 未确定
1-(2-nitrophenyl)piperidine Beveiligingsinformatie
- Gevaarverklaring: Irritant
- Code gevarencategorie: 20/21/22-36/37/38
- Veiligheidsinstructies: S26-S37/39
-
Identificatie van gevaarlijk materiaal:
- Veiligheidstermijn:S26;S37/39
- Risicozinnen:R36/37/38
1-(2-nitrophenyl)piperidine Douanegegevens
- HS-CODE:2933399090
- Douanegegevens:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-nitrophenyl)piperidine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-EP160-1g |
1-(2-Nitrophenyl)piperidine |
15822-77-2 | 98% | 1g |
¥313.0 | 2022-02-28 | |
| TRC | N496925-250mg |
1-(2-Nitrophenyl)piperidine |
15822-77-2 | 250mg |
$ 55.00 | 2022-06-03 | ||
| TRC | N496925-1g |
1-(2-Nitrophenyl)piperidine |
15822-77-2 | 1g |
$ 70.00 | 2022-06-03 | ||
| TRC | N496925-5g |
1-(2-Nitrophenyl)piperidine |
15822-77-2 | 5g |
$ 100.00 | 2022-06-03 | ||
| TRC | N496925-10g |
1-(2-Nitrophenyl)piperidine |
15822-77-2 | 10g |
$ 170.00 | 2022-06-03 | ||
| TRC | N496925-25g |
1-(2-Nitrophenyl)piperidine |
15822-77-2 | 25g |
$ 400.00 | 2022-06-03 | ||
| Apollo Scientific | OR0681-1g |
1-(2-Nitrophenyl)piperidine |
15822-77-2 | 1g |
£40.00 | 2025-02-19 | ||
| Apollo Scientific | OR0681-5g |
1-(2-Nitrophenyl)piperidine |
15822-77-2 | 5g |
£70.00 | 2025-02-19 | ||
| Apollo Scientific | OR0681-10g |
1-(2-Nitrophenyl)piperidine |
15822-77-2 | 10g |
£119.00 | 2025-02-19 | ||
| Chemenu | CM343085-5g |
1-(2-Nitrophenyl)piperidine |
15822-77-2 | 95%+ | 5g |
$121 | 2022-09-02 |
1-(2-nitrophenyl)piperidine Gerelateerde literatuur
-
1. Use of the nuclear Overhauser effect in the determination of the orientation of aromatic substitution in tricyclic quinoxalinonesBabajide I. Alo,Anthony G. Avent,James R. Hanson,Alexandra E. Ode J. Chem. Soc. Perkin Trans. 1 1988 1997
-
2. Use of the nuclear Overhauser effect in the determination of the orientation of aromatic substitution in tricyclic quinoxalinonesBabajide I. Alo,Anthony G. Avent,James R. Hanson,Alexandra E. Ode J. Chem. Soc. Perkin Trans. 1 1988 1997
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